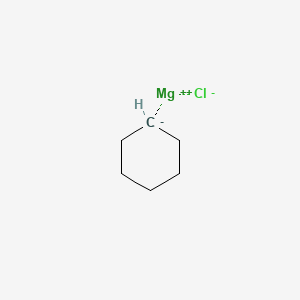

Cyclohexylmagnesium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;cyclohexane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDWWARPYWCXMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061309 | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-51-1 | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclohexylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclohexylmagnesium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Cyclohexylmagnesium Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (C₆H₁₁ClMg), a pivotal Grignard reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a nuanced understanding of the causality behind its synthesis, reactivity, and handling. We will examine its core chemical properties, provide field-tested protocols, and discuss its application in the synthesis of complex molecules.

Core Identity and Physicochemical Profile

This compound is an organomagnesium compound, widely classified as a Grignard reagent.[1][2][3] It serves as a powerful nucleophilic source of the cyclohexyl carbanion, enabling the formation of new carbon-carbon bonds—a cornerstone of synthetic organic chemistry.[1][4] Its utility stems from the highly polarized carbon-magnesium bond, which imparts significant nucleophilic and basic character to the cyclohexyl group.[5]

The reagent is typically supplied as a solution, commonly in solvents like tetrahydrofuran (THF), diethyl ether, or 2-methyltetrahydrofuran (2-MeTHF), as it is rarely isolated as a solid.[2][4][5] The solvent is not merely a medium but an integral part of the Grignard reagent's structure, coordinating to the magnesium center to form a stabilizing complex.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931-51-1 | [2][4][6] |

| Molecular Formula | C₆H₁₁ClMg | [2][4][6] |

| Molecular Weight | 142.91 g/mol | [2][3][6] |

| Appearance | Typically a clear to dark brown or gray solution | [2][3][4][7] |

| Density | ~0.871 - 1.01 g/mL (solution dependent) | [2][3][7] |

| Stability | Highly sensitive to air and moisture | [4][7] |

| Solubility | Reacts violently with water | [2][4][7] |

| Primary Hazard | Water-reactive, pyrophoric tendencies | [6][8] |

Synthesis: The Grignard Reaction Protocol

The synthesis of this compound is a classic example of the Grignard reaction, involving the oxidative insertion of magnesium metal into the carbon-chlorine bond of cyclohexyl chloride.[9][10] Achieving a high yield requires meticulous attention to anhydrous and anaerobic conditions, as the reagent is readily destroyed by water and oxygen.[5][11][12]

Mechanistic Causality

The formation is not spontaneous. Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which must be overcome.[5] Chemical or mechanical activation is essential. The use of an initiator, such as a crystal of iodine or 1,2-dibromoethane, chemically cleans the magnesium surface, exposing fresh metal to initiate the reaction.[5][13] The reaction is exothermic and, once initiated, can become self-sustaining.[12] The ether solvent (e.g., THF) is critical; it coordinates with the magnesium atom, stabilizing the resulting organomagnesium complex and keeping it in solution.[3][5]

Laboratory-Scale Synthesis Protocol

This protocol describes the preparation of a ~1.0 M solution of this compound in THF.

Materials:

-

Magnesium turnings (1.1 molar equivalents)

-

Cyclohexyl chloride (1.0 molar equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum, and then cooled under a stream of inert gas (N₂ or Ar).[12]

-

Reaction Setup: Assemble the flask with the dropping funnel and condenser under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps activate the magnesium surface.[13] Allow the flask to cool.

-

Initial Reagent Addition: Add a small portion (~10%) of the total cyclohexyl chloride dissolved in anhydrous THF to the magnesium.

-

Initiation: The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required. If the reaction does not start, sonication can be an effective mechanical activation method.[5]

-

Controlled Addition: Once the reaction is initiated (evidenced by gentle refluxing), slowly add the remaining cyclohexyl chloride/THF solution via the dropping funnel at a rate that maintains a steady reflux.[14] An external cooling bath (water/ice) should be kept on hand to control the exothermic reaction if it becomes too vigorous.[12]

-

Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown or gray solution is the Grignard reagent.

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Dual-Nature Reagent

This compound exhibits dual reactivity as a potent nucleophile and a strong base. The specific outcome of a reaction depends on the nature of the electrophile it encounters.

Nucleophilic Reactivity: Carbon-Carbon Bond Formation

The primary application of this compound is to act as a nucleophile, attacking electrophilic carbon centers to form new C-C bonds.[3][4] This is particularly effective with carbonyl compounds.

-

Reaction with Aldehydes and Ketones: It adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup.[1][15][16] For example, reaction with formaldehyde yields cyclohexylmethanol, a primary alcohol.[9][17]

-

Reaction with Esters: Esters react with two equivalents of the Grignard reagent to yield tertiary alcohols, where two cyclohexyl groups have been added.[15][16][17]

Caption: General mechanism of Grignard addition to a carbonyl group.

Basic Reactivity: Proton Abstraction

As a strong base, this compound reacts readily with any compound containing an acidic proton. This is often an undesired side reaction but can be exploited for specific purposes.

-

Reaction with Protic Solvents: It reacts violently with water, alcohols, and carboxylic acids to form cyclohexane and the corresponding magnesium salt.[7][10][16] This is why anhydrous conditions are critical for its synthesis and use.

-

Metalation of C-H Acidic Compounds: It can deprotonate weakly acidic C-H bonds, a process known as metalation, creating a new organometallic species.[1][2][18]

Safety and Handling: A Pyrophoric Reagent

The high reactivity of Grignard reagents makes them inherently hazardous. This compound is air and moisture-sensitive and can be pyrophoric, meaning it may ignite spontaneously upon exposure to air.[8][19] Strict adherence to safety protocols is non-negotiable.

Essential Handling Procedures

-

Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (N₂ or Ar) using either a glove box or Schlenk line techniques.[8][12][20]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses meeting ANSI Z.87.1 standards, and appropriate gloves are mandatory.[19] Nitrile gloves are combustible; wearing leather or Nomex gloves over nitrile gloves is a recommended practice for handling larger quantities.[19][21]

-

Syringe and Cannula Techniques: For transferring the reagent solution, use dry, inert-gas-flushed syringes with Luer-lock fittings or double-tipped needles (cannula).[20][21] Never draw the reagent by inverting the bottle, as this can dislodge magnesium salts that clog the needle.[21]

Storage

Store this compound solutions in a cool, dry, well-ventilated area away from ignition sources, water, and oxidizers.[7][19][20] Containers must be kept tightly sealed under an inert atmosphere.[7]

Quenching and Disposal Protocol

Unused or residual Grignard reagent must be safely quenched before disposal.

-

Dilution: Dilute the residual reagent with an anhydrous, non-reactive solvent like toluene or THF in a reaction flask under an inert atmosphere.

-

Cooling: Place the flask in an ice/water or dry ice/acetone bath to dissipate the heat generated during quenching.[21]

-

Slow Addition: Slowly and carefully add a quenching agent, such as isopropanol, dropwise with vigorous stirring.[11]

-

Final Hydrolysis: Once the initial vigorous reaction subsides, slowly add water to quench any remaining reactive species.

-

Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.[22]

Caption: Emergency response flowchart for Grignard reagent incidents.

Applications in Drug Development and Advanced Synthesis

The ability to introduce a cyclohexyl moiety is valuable in medicinal chemistry, as this group can enhance lipophilicity, influence metabolic stability, and modulate the pharmacological profile of a drug candidate.[3]

A notable application is in the synthesis of Palbociclib, an FDA-approved CDK4/6 inhibitor used for treating certain types of breast cancer. In a patented synthetic route, this compound is used to perform a coupling reaction, demonstrating its utility in the efficient construction of complex pharmaceutical intermediates.[23] Its role as a key building block reagent highlights its importance beyond academic exercises, directly impacting the production of life-saving medicines.[15]

Conclusion

This compound is more than a simple chemical; it is a highly versatile and powerful tool for molecular construction. Its successful application hinges on a deep understanding of its chemical properties—from its formation and stabilization to its dual nucleophilic and basic reactivity. While its inherent hazards demand respect and meticulous handling, the synthetic possibilities it unlocks are vast. For the research scientist and drug development professional, mastering the use of this Grignard reagent is a key step toward the innovative and efficient synthesis of complex organic molecules.

References

- 1. Buy this compound | 931-51-1 [smolecule.com]

- 2. Cas 931-51-1,Magnesium,chlorocyclohexyl- | lookchem [lookchem.com]

- 3. chempoint.com [chempoint.com]

- 4. guidechem.com [guidechem.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. askfilo.com [askfilo.com]

- 10. Reaction: Cyclohexyl chloride + Mg → A Then, A + H2O/H+ → B What are .. [askfilo.com]

- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 12. dchas.org [dchas.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound [myskinrecipes.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound | 931-51-1 [chemicalbook.com]

- 19. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 20. researchgate.net [researchgate.net]

- 21. pnnl.gov [pnnl.gov]

- 22. ehs.uci.edu [ehs.uci.edu]

- 23. CN109867673B - Method for synthesizing palbociclib - Google Patents [patents.google.com]

Cyclohexylmagnesium Chloride (CAS 931-51-1): A Comprehensive Technical Guide for Synthetic Applications

This guide provides an in-depth exploration of Cyclohexylmagnesium chloride, a pivotal Grignard reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of this reagent's behavior, synthesis, and application, grounded in mechanistic principles and practical field experience.

Introduction: The Role and Significance of this compound

This compound, with the chemical formula C₆H₁₁ClMg, is an organometallic compound belonging to the esteemed class of Grignard reagents.[1][2][3] Its primary utility lies in its function as a potent nucleophilic source of the cyclohexyl moiety, enabling the formation of crucial carbon-carbon bonds.[1][2][3] This capability makes it an invaluable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries where the incorporation of a cyclohexyl group can significantly influence a molecule's lipophilicity, metabolic stability, and overall biological activity.[2][4]

Unlike many organometallic reagents that are crystalline solids, this compound is typically encountered as a solution, most commonly in ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or diethyl ether.[1][5] Its high reactivity, particularly its sensitivity to air and moisture, necessitates careful handling under inert atmospheric conditions.[1][3]

Physicochemical Properties and Solution Behavior

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization.

| Property | Value | Source(s) |

| CAS Number | 931-51-1 | [1] |

| Molecular Formula | C₆H₁₁ClMg | [1] |

| Molecular Weight | 142.91 g/mol | [4] |

| Appearance | Typically a clear to gray or dark brown solution | [1][5] |

| Solubility | Reacts violently with water.[1] Soluble in ethereal solvents. | [1] |

| Storage Conditions | Air and moisture sensitive; store under inert gas at 2-8°C.[1] | [1] |

The Schlenk Equilibrium: A Dynamic Existence in Solution

It is a common misconception to view a Grignard reagent in solution as a single, static species. In reality, this compound exists in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[5]

2 RMgX ⇌ MgR₂ + MgX₂ [5]

The position of this equilibrium is profoundly influenced by the solvent. In diethyl ether, the equilibrium tends to favor the alkylmagnesium halide (RMgX).[6] However, in THF, the equilibrium is shifted more towards the right, favoring the formation of the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[6][7] This is due to the strong solvation of the magnesium dihalide by THF.[6] This solvent-dependent behavior has direct implications for the reactivity and selectivity of the Grignard reagent.

Caption: The Schlenk Equilibrium for this compound.

Synthesis and Handling: Best Practices for a Sensitive Reagent

Laboratory-Scale Synthesis

The synthesis of this compound follows the classic Grignard reaction protocol: the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[8]

C₆H₁₁Cl + Mg → C₆H₁₁MgCl

A detailed, field-proven protocol is as follows:

Materials:

-

Magnesium turnings

-

Cyclohexyl chloride

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Protocol:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

-

Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.

-

Solvent Addition: Allow the flask to cool to room temperature and add a small amount of the anhydrous ether or THF, just enough to cover the magnesium turnings.

-

Addition of Cyclohexyl Chloride: Dissolve the cyclohexyl chloride in the remaining anhydrous solvent and add it to the dropping funnel. Add a small portion of the cyclohexyl chloride solution to the magnesium suspension.

-

Reaction Monitoring: The reaction is initiated when the color of the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary. Once initiated, the remaining cyclohexyl chloride solution should be added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown to grey solution is the this compound reagent.

Titration and Quantification

The concentration of the prepared Grignard reagent should always be determined before use. A common and reliable method is titration against a known concentration of an acid or iodine. A simple and effective method involves the use of iodine, where the endpoint is a color change from dark brown to colorless.

Safe Handling and Storage

This compound is highly reactive and poses several hazards. It reacts violently with water and is air-sensitive.[1] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. It is a flammable liquid and can cause severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

Store solutions of this compound in a cool, dry place, under an inert atmosphere, and away from sources of ignition.[1]

Key Applications in Organic Synthesis

The primary application of this compound is as a nucleophile to introduce the cyclohexyl group into a molecule.[2]

Reactions with Carbonyl Compounds

This compound readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][10]

Caption: General reaction of this compound with a carbonyl compound.

Metalation of C-H Acidic Compounds

This compound can also function as a base to deprotonate weakly acidic C-H bonds, a process known as metalation.[11] This is particularly useful for generating other organometallic reagents or for initiating subsequent reactions at the metalated position.

Application in Pharmaceutical Synthesis: The Case of Palbociclib

A notable example of the industrial application of this compound is in the synthesis of Palbociclib, a CDK4/6 inhibitor used for the treatment of certain types of breast cancer.[12] In a patented synthetic route, this compound is used in a crucial coupling reaction.[12] This highlights the reagent's importance in the efficient construction of complex, biologically active molecules.

The Rise of 2-Methyltetrahydrofuran (2-MeTHF) as a "Green" Solvent

Traditionally, THF and diethyl ether have been the solvents of choice for Grignard reactions. However, in recent years, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior and more environmentally friendly alternative.[13][14][15]

Advantages of 2-MeTHF:

-

Renewable Source: 2-MeTHF can be derived from renewable feedstocks such as corncobs.[9][15]

-

Higher Boiling Point: Its higher boiling point (80 °C vs. 66 °C for THF) allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates.[9]

-

Improved Stability of Organometallics: Grignard reagents often exhibit greater stability in 2-MeTHF compared to THF.[9]

-

Easier Workup: 2-MeTHF has low water solubility, which facilitates easier extraction and phase separation during the workup process, reducing the need for additional organic solvents.[9][13]

-

Reduced Wurtz Coupling: In some cases, the use of 2-MeTHF can minimize the formation of undesired Wurtz coupling byproducts.[13]

The adoption of 2-MeTHF aligns with the principles of green chemistry, making it an attractive choice for both academic research and industrial-scale synthesis.[15][16]

Conclusion

This compound is a powerful and versatile Grignard reagent with a broad spectrum of applications in organic synthesis. A comprehensive understanding of its solution behavior, particularly the Schlenk equilibrium, and the adoption of best practices for its synthesis and handling are crucial for its successful application. Its role in the synthesis of complex molecules, including pharmaceuticals like Palbociclib, underscores its continued importance. The increasing use of greener solvents like 2-MeTHF further enhances the utility and sustainability of processes involving this indispensable reagent.

References

- 1. Given the reaction: Cyclohexyl chloride Grignard Reaction Cyclohexyl ch.. [askfilo.com]

- 2. Buy this compound | 931-51-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chempoint.com [chempoint.com]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. leah4sci.com [leah4sci.com]

- 11. lookchem.com [lookchem.com]

- 12. CN109867673B - Method for synthesizing palbociclib - Google Patents [patents.google.com]

- 13. monumentchemical.com [monumentchemical.com]

- 14. This compound | 931-51-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Khan Academy [khanacademy.org]

Cyclohexylmagnesium chloride molecular formula and weight

An In-Depth Technical Guide to Cyclohexylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₆H₁₁ClMg) is a pivotal organometallic compound belonging to the Grignard reagent family. Renowned for its potent nucleophilicity, it serves as an indispensable tool in organic synthesis for the introduction of the cyclohexyl moiety and the formation of complex carbon-carbon bonds. This guide provides a comprehensive overview of its fundamental properties, synthesis, safe handling protocols, and key applications. By integrating theoretical principles with practical, field-tested methodologies, this document aims to equip researchers with the knowledge required to effectively and safely utilize this versatile reagent in pharmaceutical development and advanced chemical manufacturing.

Core Concepts: The Grignard Reagent

Discovered by Victor Grignard in 1900, a Grignard reagent is an organomagnesium halide with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. The polarity of the carbon-magnesium bond is inverted compared to its parent organic halide; the carbon atom bonded to magnesium becomes highly nucleophilic and basic. This unique reactivity makes Grignard reagents exceptionally useful for forming new C-C bonds by attacking electrophilic centers, such as the carbon atom in a carbonyl group.

This compound is a classic example, where the cyclohexyl group acts as a strong nucleophile, enabling its addition to a wide array of electrophilic substrates.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClMg | [1][3][4][5] |

| Molecular Weight | 142.91 g/mol | [1][3][4] |

| CAS Number | 931-51-1 | [1][3] |

| Appearance | Typically a gray to dark brown solution | [1][3][6] |

| Common Solvents | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 2-Methyltetrahydrofuran (2-MeTHF) | [1][5][6] |

| Reactivity | Highly reactive and sensitive to air and moisture; reacts violently with water | [3][5][6][7] |

Expert Insight: The reagent is almost exclusively available as a solution. At low temperatures, it can precipitate from the solvent as a THF complex, which typically redissolves at ambient temperature.[1] The color of the solution can vary depending on the purity of the magnesium and the presence of any colloidal magnesium particles.

Synthesis of this compound

The synthesis of a Grignard reagent is one of the most critical operations in organometallic chemistry, demanding meticulous attention to procedural detail. The primary method involves the reaction of cyclohexyl chloride with magnesium metal in an anhydrous ether solvent.[4][8]

The Causality of Experimental Choices

-

Anhydrous Conditions: Grignard reagents are strong bases and will readily react with protic solvents, including trace amounts of water, via an acid-base reaction. This protonolysis deactivates the reagent, forming cyclohexane and magnesium hydroxychloride, thereby reducing the yield.[7][9] Therefore, all glassware must be rigorously dried (typically flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[1][7]

-

Solvent Selection: The solvent plays a crucial role beyond simply dissolving the reactants. Ethereal solvents like THF or diethyl ether are essential because the lone pairs on the oxygen atom coordinate with the magnesium center. This solvation stabilizes the Grignard reagent, keeps it in solution, and enhances its reactivity.[9] While diethyl ether is traditional, THF is often preferred due to its higher boiling point and superior ability to solvate the magnesium complex, though it is more susceptible to peroxide formation.[10] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a "greener" alternative with a favorable safety profile.[6][11]

-

Magnesium Activation: A common challenge is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which can inhibit the reaction. The reaction is autocatalytic, but initiation can be sluggish. Mechanical stirring helps, but chemical activation is often necessary. A small crystal of iodine is a common initiator; it reacts with the magnesium to form magnesium iodide, exposing a fresh, reactive metal surface.[9][12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safe Handling, Storage, and Inactivation

Trustworthiness through Safety: The high reactivity of Grignard reagents makes them inherently hazardous. A self-validating protocol is one where safety is paramount.

-

Handling: Always handle this compound solutions in a well-ventilated chemical fume hood under an inert atmosphere.[10] Use syringes or cannulas for transfers to prevent exposure to air and moisture. Personal Protective Equipment (PPE) is mandatory and must include a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[10]

-

Storage: The reagent is unstable over long periods and should ideally be used soon after preparation.[7] For short-term storage, keep the solution in a tightly sealed, nitrogen-flushed container in a cool, dry place, away from sources of ignition.[6]

-

Inactivation/Quenching: Never quench Grignard reagents with water directly, as the reaction is violently exothermic and releases flammable hydrogen gas.[6][12] For safe disposal, the reagent should be diluted with an inert, non-polar solvent like toluene and slowly added to a stirred, cooled solution of a weak proton source, such as isopropanol.[7]

Applications in Organic Synthesis

This compound is a powerful nucleophile used to form C-C bonds with a variety of electrophiles.

Nucleophilic Addition to Carbonyls

This is the most common application. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of aldehydes or ketones. A subsequent acidic work-up protonates the resulting alkoxide to yield an alcohol.[2]

-

Reaction with Formaldehyde: Produces a primary alcohol (Cyclohexylmethanol).[8]

-

Reaction with other Aldehydes: Produces secondary alcohols.

-

Reaction with Ketones: Produces tertiary alcohols.

Caption: General mechanism of nucleophilic addition to a ketone.

Metalation of Acidic Hydrogens

As a strong base, this compound can deprotonate compounds with weakly acidic C-H bonds, such as terminal alkynes, to form a new organomagnesium species.[2][6] This extends its utility beyond simple addition reactions.

Experimental Protocols

Protocol: Synthesis of this compound (0.5 M in THF)

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory environment. A thorough risk assessment is required before proceeding.[10]

Materials:

-

Magnesium turnings (1.34 g, 55 mmol)

-

Iodine (1 crystal)

-

Cyclohexyl chloride (5.93 g, 50 mmol)

-

Anhydrous Tetrahydrofuran (THF), 100 mL

-

Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

-

Apparatus Preparation: Assemble the glassware and flame-dry thoroughly under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This etches the magnesium surface.

-

Initiation: Add ~15 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclohexyl chloride in 35 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium slurry.

-

Causality Check: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If it does not start, gentle warming or adding another small iodine crystal may be necessary.

-

Reaction: Once the reaction is sustained, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should be sufficient to maintain the temperature.[9] Use a water bath to cool the flask if the reaction becomes too vigorous.

-

Completion: After the addition is complete, continue stirring the grayish, cloudy solution for an additional 1-2 hours until most of the magnesium has been consumed.

-

Quantification (Self-Validation): Before use, the concentration of the Grignard reagent must be determined by titration. This is a critical step for reproducibility in subsequent reactions.

Protocol: Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Setup: In a separate flame-dried, nitrogen-flushed flask, dissolve benzaldehyde (4.24 g, 40 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add the freshly prepared this compound solution (88 mL of 0.5 M solution, 44 mmol, 1.1 eq) to the stirred benzaldehyde solution via syringe or cannula, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product.

References

- 1. chempoint.com [chempoint.com]

- 2. Buy this compound | 931-51-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 931-51-1 [chemicalbook.com]

- 6. Cas 931-51-1,Magnesium,chlorocyclohexyl- | lookchem [lookchem.com]

- 7. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 8. Given the reaction: Cyclohexyl chloride Grignard Reaction Cyclohexyl ch.. [askfilo.com]

- 9. quora.com [quora.com]

- 10. acs.org [acs.org]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. youtube.com [youtube.com]

Cyclohexylmagnesium chloride reactivity with protic solvents

An In-depth Technical Guide to the Reactivity of Cyclohexylmagnesium Chloride with Protic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the reactivity profile of this compound, a quintessential Grignard reagent, when exposed to protic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to elucidate the fundamental chemical principles, kinetic and thermodynamic drivers, and critical safety considerations that govern these interactions. Our focus is on fostering a deep, mechanistic understanding to ensure both experimental success and laboratory safety.

The Fundamental Nature of this compound: A Potent Nucleophile and an Exceptionally Strong Base

This compound (C₆H₁₁MgCl) is an organometallic compound belonging to the family of Grignard reagents.[1] Its utility in organic synthesis stems from the highly polarized carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, the cyclohexyl group behaves as a carbanion, making it both a powerful nucleophile for forming new carbon-carbon bonds and, critically for this discussion, a formidable Brønsted-Lowry base.[2][3]

This inherent basicity is the cornerstone of its reactivity with protic solvents. Any solvent or reagent containing an acidic proton (a proton attached to an electronegative atom like oxygen or nitrogen) will readily engage in an acid-base reaction with the Grignard reagent.[4] This reaction is not a minor side reaction; it is a rapid, thermodynamically favorable, and often violently exothermic process that consumes the Grignard reagent to produce cyclohexane.[5][6] Consequently, all Grignard reactions must be conducted under strictly anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[2][7][8]

The General Mechanism of Protonolysis

The reaction between this compound and a generic protic solvent (H-A) is a classic acid-base neutralization. The cyclohexyl carbanion abstracts the acidic proton from the solvent, leading to the formation of the neutral alkane (cyclohexane) and a magnesium salt. This process is often referred to as protonolysis or, in a practical context, "quenching."[2][9]

The driving force for this reaction is the vast difference in acidity between the protic solvent and the conjugate acid of the Grignard reagent. Cyclohexane has an estimated pKa of ~50, making it an exceptionally weak acid. This implies that its conjugate base, the cyclohexyl anion, is one of the strongest bases encountered in organic chemistry.

Quantitative Analysis: The Role of pKa in Predicting Reactivity

To fully appreciate the vigor of this reaction, it is essential to compare the pKa values of common protic species with that of cyclohexane. A lower pKa value indicates a stronger acid and a greater thermodynamic driving force for the protonolysis of the Grignard reagent. The reaction will always proceed in the direction that forms the weaker acid (the species with the higher pKa).

| Protic Solvent/Compound | Typical pKa (approx.) | Reactivity with C₆H₁₁MgCl |

| Water (H₂O) | 15.7 | Extremely Violent[5][10][11] |

| Methanol (CH₃OH) | 15.5 | Very Violent[12] |

| Ethanol (CH₃CH₂OH) | 16 | Very Violent[12] |

| tert-Butanol ((CH₃)₃COH) | 18 | Violent |

| Carboxylic Acids (RCOOH) | ~4-5 | Extremely Violent[13][14] |

| Primary Amines (RNH₂) | ~38 | Rapid |

| Ammonia (NH₃) | ~38 | Rapid |

| Cyclohexane (C₆H₁₂) | ~50 | (Reference Conjugate Acid) |

Note: pKa values are approximate and can vary depending on the solvent in which they are measured.[15][16][17][18]

As the table illustrates, even relatively weak acids like primary amines are more than acidic enough to protonate and destroy the this compound reagent instantly. This underscores the absolute necessity of maintaining an inert, aprotic environment until the desired reaction is complete and the excess Grignard reagent is intentionally quenched.

Practical Applications and Protocols

While the reactivity with protic solvents is detrimental during synthesis, it is expertly harnessed for two critical procedures: quenching excess reagent at the end of a reaction and titrating the reagent to determine its precise concentration.

Controlled Quenching of Excess this compound

Quenching is the intentional and controlled destruction of the reactive Grignard reagent after the primary reaction is complete.[9] Due to the highly exothermic nature of the protonolysis, improper quenching poses a significant safety hazard, with risks including runaway reactions, solvent boiling, and potential fire.[19] The key to a safe quench is effective heat dissipation and slow, controlled addition of the protic source.[20][21]

Experimental Protocol: Safe Quenching

Safety First: This procedure must be performed in a chemical fume hood.[22] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[22] An ice bath must be prepared and ready before starting.[8]

-

Cooling: Once the primary reaction is deemed complete, ensure the reaction flask is securely clamped and submerged in a large ice-water bath. Allow the internal temperature to drop to 0-5 °C.

-

Dilution (Optional but Recommended): If the reaction mixture is concentrated, dilute it with an equal volume of anhydrous THF or diethyl ether. This increases the thermal mass of the solution, helping to buffer temperature spikes.

-

Slow Addition of Quenching Agent: Using a pressure-equalizing dropping funnel, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cooled, stirring reaction mixture. Saturated NH₄Cl is generally preferred over water or dilute acid for initial quenching as it is less aggressive, providing a more controlled reaction.

-

Respect the Induction Period: Grignard quenches can have an induction period where the reaction is initially slow to start.[21] Do not increase the rate of addition if the reaction does not begin immediately. Be patient. Adding too much quenching agent during this period can lead to a sudden, violent, and uncontrolled exotherm.[21]

-

Monitor Temperature: Carefully monitor the internal temperature and the rate of any gas evolution. Maintain the temperature below 20 °C. If the temperature rises rapidly, immediately halt the addition until it subsides.

-

Completion of Quench: Continue the slow, dropwise addition until no further exotherm or gas evolution is observed upon addition of a new drop.

-

Acidification (if necessary): Once the initial vigorous reaction has ceased, a dilute acid (e.g., 1M HCl) can be added slowly to dissolve the precipitated magnesium salts (Mg(OH)Cl) and facilitate the subsequent aqueous workup.[5][23]

-

Workup: The reaction mixture can now be safely transferred to a separatory funnel for extraction of the desired product.

Titration to Determine Molarity

This compound solutions can degrade over time due to minute exposure to atmospheric moisture. Therefore, the molarity stated on the supplier's bottle may not be accurate. Titration is a self-validating protocol essential for determining the active concentration of the Grignard reagent, ensuring accurate stoichiometry in subsequent reactions.[24][25] Several methods exist; a common and reliable one involves using iodine (I₂) as the titrant.[26][27]

Experimental Protocol: Titration with Iodine

Safety First: This procedure involves handling air-sensitive reagents and should be performed using appropriate air-free techniques (e.g., under an inert atmosphere of argon or nitrogen).[24]

-

Preparation: In a flame-dried or oven-dried vial equipped with a magnetic stir bar, accurately weigh approximately 100 mg of iodine (I₂). Seal the vial with a rubber septum.

-

Inert Atmosphere: Purge the vial with a stream of dry argon or nitrogen for several minutes.

-

Solvent Addition: Add 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in dry THF via syringe.[27] The LiCl helps to solubilize intermediates. Stir the mixture until the iodine completely dissolves, forming a dark brown solution.

-

Cooling: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Using a clean, dry, gas-tight 1.0 mL syringe, draw up a precise volume of the this compound solution. Add the Grignard solution dropwise to the stirred, cooled iodine solution.[27][28]

-

Endpoint Determination: The endpoint is reached when the dark brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.[27] The reaction is: 2 C₆H₁₁MgCl + I₂ → (C₆H₁₁)₂ + 2 MgClI.

-

Calculation: Record the volume (V) of the Grignard reagent added. The molarity (M) can be calculated as follows:

-

Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )

-

Moles of Grignard = 2 × (Moles of I₂)

-

Molarity (M) = (Moles of Grignard) / (Volume V in L)

-

-

Reproducibility: For accuracy, perform the titration in duplicate or triplicate and average the results.

Conclusion

The reactivity of this compound with protic solvents is a defining characteristic of this powerful synthetic tool. While this reactivity necessitates stringent anhydrous conditions during its application as a nucleophile, it also provides the chemical basis for essential control procedures like quenching and titration. A thorough, mechanistic understanding of the underlying acid-base chemistry, coupled with adherence to carefully designed and validated protocols, is paramount for any researcher employing this versatile reagent. This knowledge empowers scientists to harness its full synthetic potential while ensuring the highest standards of safety and experimental reproducibility.

References

- 1. chempoint.com [chempoint.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. A Grignard reagent reacts with water to give a Ether class 11 chemistry CBSE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. How do Grignard Reagents React with Alcohols [unacademy.com]

- 13. leah4sci.com [leah4sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. benchchem.com [benchchem.com]

- 20. rroij.com [rroij.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. dchas.org [dchas.org]

- 23. Making sure you're not a bot! [oc-praktikum.de]

- 24. artscimedia.case.edu [artscimedia.case.edu]

- 25. scribd.com [scribd.com]

- 26. chemtips.wordpress.com [chemtips.wordpress.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. youtube.com [youtube.com]

Cyclohexylmagnesium chloride Schlenk equilibrium in solution

An In-Depth Technical Guide to the Cyclohexylmagnesium Chloride Schlenk Equilibrium in Solution

Abstract

Grignard reagents are cornerstones of modern organic synthesis, yet the simplicity of their common representation, RMgX, belies a complex and dynamic solution-state existence.[1] This guide delves into the specifics of the Schlenk equilibrium as it pertains to this compound (c-HexMgCl), a widely used reagent for introducing the cyclohexyl moiety.[2][3][4] We will move beyond the basic equation to explore the multifaceted interplay of solvent, concentration, and temperature that dictates the speciation of c-HexMgCl in solution. By synthesizing insights from spectroscopic analysis, computational modeling, and established experimental protocols, this whitepaper provides a comprehensive framework for understanding and controlling the reactivity of this vital organometallic compound. The core principle is that the solution is not a single species but a dynamic equilibrium between the monomeric Grignard reagent, the dialkylmagnesium species, and magnesium chloride, along with various aggregated and solvated forms.[5][6]

The Fundamental Nature of the Schlenk Equilibrium

Discovered by Wilhelm Schlenk in the early 20th century, the Schlenk equilibrium describes the redistribution of substituents on the magnesium center of Grignard reagents in ethereal solutions.[1] This equilibrium is the primary reason for the complex solution behavior of these organometallics.

The Core Equation

The equilibrium is most fundamentally represented as a disproportionation reaction where two molecules of the organomagnesium halide are converted into a symmetrical diorganomagnesium compound and a magnesium dihalide salt.[5]

2 RMgX ⇌ MgR₂ + MgX₂

For this compound, this is written as:

2 c-HexMgCl ⇌ (c-Hex)₂Mg + MgCl₂

In reality, each magnesium-containing species is coordinated by solvent molecules, typically ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O), which are crucial for both the formation and stability of the Grignard reagent.[5][7][8] A more accurate, though still simplified, representation acknowledges this solvation.

References

Cyclohexylmagnesium chloride commercial availability and suppliers

<Cyclohexylmagnesium Chloride: A Technical Guide to Commercial Availability, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, Grignard reagents remain indispensable tools for the formation of carbon-carbon bonds. Among these, this compound (C6H11ClMg) stands out as a versatile and potent nucleophilic reagent, widely employed for the introduction of the cyclohexyl moiety into a diverse range of molecular architectures.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and complex organic compounds where the cyclohexyl group can significantly influence lipophilicity and conformational rigidity.[2][3]

This in-depth technical guide provides a comprehensive overview of this compound, from its commercial availability and supplier landscape to the critical, field-proven insights on its safe handling, application, and quality control. The content herein is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required to effectively and safely utilize this important synthetic tool.

Physicochemical Properties and Commercial Formulations

This compound is an organomagnesium compound that is highly reactive and sensitive to both air and moisture.[1][4] It is commercially available primarily as a solution in various ethereal solvents, which are crucial for stabilizing the Grignard reagent through coordination. The choice of solvent can significantly impact the reagent's solubility, reactivity, and safety profile.

| Property | Value | Source(s) |

| CAS Number | 931-51-1 | [1][2][5] |

| Molecular Formula | C6H11ClMg | [1][6][7] |

| Molecular Weight | 142.91 g/mol | [2][6][7] |

| Appearance | Clear to very dark brown solution | [1][4][7] |

| Common Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl Ether, THF/Toluene mixtures | [2][8][9] |

| Typical Concentrations | 1.0 M, 1.3 M, 2.0 M | [7][8][9] |

The selection of a particular formulation often depends on the specific requirements of the reaction, such as temperature control and downstream processing. For instance, 2-Methyltetrahydrofuran is often highlighted as a "greener" solvent alternative derived from renewable resources.[8][10]

Commercial Availability and Supplier Landscape

This compound is readily available from a number of reputable chemical suppliers who specialize in organometallic reagents. These suppliers offer the reagent in various concentrations and solvent formulations, often packaged in specialized containers designed for handling air-sensitive materials.

| Supplier | Representative Formulations Offered |

| Sigma-Aldrich (Merck) | 1.0 M in 2-MeTHF, 1.3 M in THF/toluene (1:1) |

| Thermo Fisher Scientific (Alfa Aesar) | 1.0 M in 2-MeTHF |

| PMC Organometallix Inc. (via ChemPoint) | 2.0 M in THF |

| Otto Chemie Pvt. Ltd. | 2.0 M in diethyl ether |

| Novaphene | 2.0 M in THF |

When procuring this compound, it is imperative to source from established suppliers who can provide a comprehensive Certificate of Analysis (CoA) detailing the precise molarity, solvent composition, and impurity profile. The reagent is typically supplied in specialized bottles, such as the Aldrich® Sure/Seal™ packaging, which are designed to facilitate the safe transfer of the air-sensitive liquid via syringe or cannula.[11][12]

Safe Handling and Storage Protocols

The pyrophoric and water-reactive nature of this compound necessitates strict adherence to established safety protocols for handling air-sensitive reagents.[6][13][14] All manipulations must be conducted under an inert atmosphere of dry nitrogen or argon.

Key Safety and Handling Considerations:

-

Inert Atmosphere: All glassware must be rigorously dried, typically in an oven at >120°C overnight, and cooled under a stream of inert gas before use.[11][15][16]

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, safety glasses, and appropriate chemical-resistant gloves.[13]

-

Syringe and Cannula Techniques: Transfers of the reagent should be performed using well-practiced syringe or double-tipped needle (cannula) techniques to prevent exposure to the atmosphere.[11][12]

-

Quenching and Disposal: Any residual reagent and contaminated glassware should be quenched cautiously with a suitable solvent, such as isopropanol, before final rinsing with water. Dispose of waste in accordance with institutional and local regulations.

-

Storage: Store the reagent in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[4] Recommended storage temperatures are often between 2-8°C.[4]

Caption: Workflow for Handling Air-Sensitive this compound.

Applications in Organic Synthesis

This compound is a powerful nucleophile and a strong base, making it a versatile reagent in a multitude of organic transformations.[1][4][10]

Core Reactivity:

-

Nucleophilic Addition to Carbonyls: It readily adds to aldehydes, ketones, and esters to form the corresponding secondary and tertiary alcohols.[3]

-

Substitution Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.[10]

-

Metalation: As a strong base, it can deprotonate CH-acidic compounds.[4][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chempoint.com [chempoint.com]

- 3. Buy this compound | 931-51-1 [smolecule.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. novaphene.com [novaphene.com]

- 8. This compound, 1M in MeTHF 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Manufacturers of this compound, 2.0 M in diethyl ether, CAS 931-51-1, C 1105, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. Cas 931-51-1,Magnesium,chlorocyclohexyl- | lookchem [lookchem.com]

- 11. web.mit.edu [web.mit.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. fishersci.pt [fishersci.pt]

- 14. fishersci.com [fishersci.com]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 16. benchchem.com [benchchem.com]

Cyclohexylmagnesium Chloride: A Guide to Fundamental Reaction Mechanisms and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylmagnesium chloride (c-HexMgCl) stands as a pivotal Grignard reagent in the arsenal of synthetic organic chemistry.[1][2] Its utility in forming crucial carbon-carbon bonds makes it an indispensable tool for constructing complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[3] This guide provides an in-depth exploration of the fundamental principles governing the formation and reactivity of this compound. We will dissect the core reaction mechanisms, including the influential Schlenk equilibrium, the classic polar nucleophilic addition pathway, and the alternative single-electron transfer (SET) mechanism. This document is designed to furnish researchers and drug development professionals with the expert-level insights required to harness the full synthetic potential of this versatile organometallic compound.

The Genesis of a Reagent: Formation and the Critical Role of the Reaction Environment

The journey of a successful Grignard reaction begins with the meticulous preparation of the reagent itself. This compound is synthesized through the reaction of cyclohexyl chloride with magnesium metal turnings in an appropriate ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.[4][5][6]

The mechanism of Grignard reagent formation is not a simple insertion but a complex surface-based process believed to involve radical intermediates.[7][8] The reaction initiates on the surface of the magnesium metal, where the carbon-halogen bond of cyclohexyl chloride is cleaved.

Causality in Synthesis: The Imperative of Anhydrous Conditions

The defining characteristic of a Grignard reagent is the polarization of the carbon-magnesium bond, which imparts significant carbanionic character to the cyclohexyl group. This makes the reagent not only a potent nucleophile but also an exceptionally strong base.[9][10] Consequently, the presence of any protic substance, most notably water, will lead to the immediate destruction of the reagent through a simple acid-base reaction.[11][12] The Grignard reagent is "quenched," forming cyclohexane and magnesium salts, rendering it useless for the intended C-C bond formation. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for Grignard reagent synthesis.[13][14]

Objective: To prepare a solution of this compound in THF.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclohexyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble the dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of inert gas (N₂ or Ar).

-

Activation: Place magnesium turnings in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer and initiating the reaction.

-

Initiation: Add a small portion of a solution of cyclohexyl chloride in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed.

-

Addition: Once the reaction has started, add the remaining cyclohexyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.

-

Completion: After the addition is complete, continue to stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Storage: The resulting grey-to-brown solution of this compound should be cooled to room temperature and used directly or stored under an inert atmosphere. The concentration can be determined by titration.[3]

The Schlenk Equilibrium: A Dynamic Coexistence of Species

A solution of this compound is not a simple solution of c-HexMgCl. It exists as a dynamic equilibrium of multiple species, a phenomenon known as the Schlenk equilibrium.[15][16] This equilibrium involves the disproportionation of two equivalents of the organomagnesium halide into a dialkylmagnesium species and a magnesium halide salt.

2 c-HexMgCl ⇌ (c-Hex)₂Mg + MgCl₂

The position of this equilibrium is profoundly influenced by several factors:

-

Solvent: The coordinating ability of the solvent is paramount. In diethyl ether, the equilibrium generally favors the organomagnesium halide (c-HexMgCl).[15] However, in a more strongly coordinating solvent like THF, the equilibrium is shifted to the right, favoring the formation of the dicyclohexylmagnesium and magnesium chloride, as THF effectively solvates the MgCl₂ salt.[17]

-

Temperature: Changes in temperature can shift the equilibrium position.

-

Additives: The addition of 1,4-dioxane can drive the equilibrium completely to the right by forming an insoluble MgCl₂(dioxane)₂ coordination polymer, which precipitates from the solution.[15][16]

Understanding the Schlenk equilibrium is crucial because the different species in solution can exhibit different reactivities, potentially influencing the outcome and yield of a reaction.

Caption: The Schlenk equilibrium in Grignard reagent solutions.

Core Reaction Mechanisms: The Heart of Reactivity

The synthetic power of this compound stems from its ability to act as a potent cyclohexyl carbanion equivalent. This nucleophilicity drives its reactions with a vast array of electrophiles.

The Polar (Nucleophilic Addition) Mechanism

This is the most fundamental and widely encountered reaction pathway for Grignard reagents.[18] It is the operative mechanism for reactions with most aldehydes and ketones.[19]

Mechanism Breakdown:

-

Nucleophilic Attack: The highly polarized C-Mg bond provides a nucleophilic carbon atom. This carbon attacks the electrophilic carbon of a carbonyl group (C=O).[10][11][12]

-

Intermediate Formation: This attack breaks the pi bond of the carbonyl, pushing the electron pair onto the oxygen atom. This creates a tetrahedral alkoxide intermediate, with the magnesium halide moiety coordinating to the negatively charged oxygen.[6][10]

-

Protonation (Workup): The reaction is "quenched" by the addition of a mild acid source (like aqueous NH₄Cl or dilute HCl). This step protonates the alkoxide to yield the final alcohol product.[10][20]

Caption: General mechanism for nucleophilic addition to a carbonyl.

The nature of the carbonyl substrate dictates the class of alcohol produced, as summarized in the table below.

| Electrophile | Initial Product | Final Product (after workup) | Product Class |

| Formaldehyde (CH₂O) | c-Hex-CH₂-OMgCl | Cyclohexylcarbinol | Primary Alcohol[18][20] |

| Other Aldehydes (RCHO) | c-Hex-CH(R)-OMgCl | Cyclohexyl(alkyl)carbinol | Secondary Alcohol[10][18] |

| Ketones (RCOR') | c-Hex-C(RR')-OMgCl | Dicyclohexyl(alkyl)carbinol | Tertiary Alcohol[10][18] |

| Esters (RCOOR')* | c-Hex-C(R)(c-Hex)-OMgCl | Dicyclohexyl(alkyl)carbinol | Tertiary Alcohol[9][21] |

| Epoxides | c-Hex-CH₂-CH₂-OMgCl | 2-Cyclohexylethanol | Primary Alcohol[8][10] |

| Carbon Dioxide (CO₂) | c-Hex-COOMgCl | Cyclohexanecarboxylic acid | Carboxylic Acid[21] |

*Note: Esters react with two equivalents of the Grignard reagent. The first addition forms a ketone intermediate which is more reactive than the starting ester and immediately reacts with a second equivalent.[9][21]

The Single Electron Transfer (SET) Mechanism

While the polar mechanism is dominant, an alternative pathway, Single Electron Transfer (SET), can operate, particularly with sterically hindered ketones or substrates with low reduction potentials.[11][18][19]

Mechanism Breakdown:

-

Electron Transfer: Instead of a direct nucleophilic attack, a single electron is transferred from the Grignard reagent to the carbonyl compound.

-

Radical Intermediate Formation: This transfer generates a cyclohexyl radical (c-Hex•) and a radical anion of the carbonyl, known as a ketyl radical.[11][22]

-

Radical Coupling: These two radical species then combine to form the same alkoxide intermediate seen in the polar mechanism.

The key distinction is the transient existence of radical intermediates. The SET pathway can sometimes be inferred from the formation of side products, such as Wurtz-type coupling (dicyclohexyl) from the dimerization of cyclohexyl radicals. However, for most common applications involving aldehydes and unhindered ketones, the contribution of the SET pathway is considered minimal.[19]

Caption: Comparison of Polar and Single Electron Transfer (SET) pathways.

Nucleophilic Substitution on Epoxides

This compound readily opens epoxide rings. This reaction proceeds via an Sₙ2-type mechanism.[8][21] The nucleophilic cyclohexyl group attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous breaking of the carbon-oxygen bond. Critically, the attack occurs at the less sterically hindered carbon of the epoxide ring, a hallmark of Sₙ2 reactions under basic/nucleophilic conditions.[21] The result, after acidic workup, is an alcohol with the cyclohexyl group and the hydroxyl group on adjacent carbons.[8]

Conclusion: A Cornerstone of Synthesis

This compound is a powerful and versatile Grignard reagent whose utility is grounded in a set of well-defined, yet nuanced, reaction mechanisms. A thorough understanding of its formation, the dynamic Schlenk equilibrium, and the factors governing its choice between polar and SET mechanistic pathways is essential for its effective application. For the research scientist and drug development professional, mastering the principles outlined in this guide is the first step toward leveraging this reagent to its full potential, enabling the efficient and predictable synthesis of complex cyclohexyl-containing molecules that are vital to modern chemistry and medicine.

References

- 1. guidechem.com [guidechem.com]

- 2. chempoint.com [chempoint.com]

- 3. Buy this compound | 931-51-1 [smolecule.com]

- 4. Given the reaction: Cyclohexyl chloride Grignard Reaction Cyclohexyl ch.. [askfilo.com]

- 5. This compound | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Grignard Reagent | Reaction Mechanism of Grignard Reagent [pw.live]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. leah4sci.com [leah4sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Grignard reaction - Wikipedia [en.wikipedia.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US4105703A - Continuous process for the production of cyclohexyl magnesium halides - Google Patents [patents.google.com]

- 15. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Question Draw the mechanism for the following reaction: Cyclohexyl magne.. [askfilo.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclohexylmagnesium Chloride: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive overview of cyclohexylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical discovery, the intricacies of its synthesis, its solution-state behavior, and its practical applications, underpinned by a strong emphasis on safety and procedural rationale.

Genesis of a Reagent: A Tale of Two Chemists

The story of this compound is intrinsically linked to the broader discovery of organomagnesium halides, a class of compounds that revolutionized organic chemistry. The journey began not with Victor Grignard, but with his supervisor, Philippe Barbier . In 1899, Barbier was investigating the reaction of methyl heptyl ketone with methyl iodide in the presence of magnesium, building upon earlier work with less reactive organozinc compounds.[1] While Barbier's one-pot reaction demonstrated the potential of magnesium, the results were often inconsistent and yields were unsatisfactory.[1]

It was Barbier's student, Victor Grignard , who, in 1900, introduced a crucial modification that transformed the reaction's reliability and utility.[2][3] Grignard astutely hypothesized that pre-reacting the organic halide with magnesium in an ethereal solvent before the addition of the carbonyl compound would lead to a more controlled and efficient reaction.[1][2] This seemingly simple two-step process, which led to the formation of a soluble organomagnesium species, was a resounding success.[2] This discovery, published in his seminal 1900 paper in Comptes Rendus, laid the foundation for what would become universally known as the Grignard reaction.[2][3] For this groundbreaking work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[4][5]

While the specific synthesis of this compound is not detailed in Grignard's initial publications, the principles he established are directly applicable to its formation from cyclohexyl chloride and magnesium metal.[6][7]

The Nature of the Reagent: Beyond the Simple "RMgX"

While often depicted as the simple monomer RMgX, the reality of a Grignard reagent in an ethereal solution is far more complex. This complexity is governed by the Schlenk Equilibrium , a concept introduced by Wilhelm Schlenk in 1929.[4][8]

The Schlenk equilibrium describes the disproportionation of the Grignard reagent into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[4][8] For this compound, this equilibrium can be represented as:

2 C₆H₁₁MgCl ⇌ (C₆H₁₁)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, temperature, and the nature of the organic group.[8] In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by two solvent molecules, which helps to stabilize the monomeric form.[8] However, the equilibrium between the different magnesium species is dynamic and plays a crucial role in the reactivity of the Grignard reagent.

Synthesis of this compound: A Practical Guide

The preparation of this compound requires meticulous attention to detail, particularly concerning the exclusion of water and atmospheric oxygen, which rapidly destroy the reagent.[9] The following protocol outlines the synthesis in tetrahydrofuran (THF), a commonly used and generally safer alternative to diethyl ether due to its higher boiling point and flash point.[10]

Materials and Equipment

| Reagent/Equipment | Purpose | Key Considerations |

| Magnesium turnings | Reactant | Must be of high purity. |

| Cyclohexyl chloride | Reactant | Should be anhydrous and pure.[11] |

| Tetrahydrofuran (THF) | Solvent | Anhydrous grade is essential. |

| Iodine crystal | Initiator | A small crystal is sufficient to start the reaction.[12] |

| Three-neck round-bottom flask | Reaction vessel | Allows for addition, reflux, and inert atmosphere. |

| Reflux condenser | Temperature control | Prevents solvent loss during the exothermic reaction. |

| Addition funnel | Controlled addition | Allows for the slow addition of cyclohexyl chloride. |

| Nitrogen or Argon gas inlet | Inert atmosphere | Prevents reaction with atmospheric oxygen and moisture. |

| Magnetic stirrer and stir bar | Agitation | Ensures efficient mixing of reactants. |

| Heating mantle/oil bath | Temperature control | To initiate and maintain the reaction temperature. |

Experimental Protocol

Step 1: Preparation of Glassware All glassware must be scrupulously dried to remove any traces of water. This is typically achieved by baking in an oven at >120°C for several hours and assembling the apparatus while still hot under a stream of dry nitrogen or argon. Alternatively, the assembled apparatus can be flame-dried under vacuum. This step is critical as even minute amounts of water will quench the Grignard reagent as it forms.

Step 2: Charging the Reaction Flask Place the magnesium turnings and a single small crystal of iodine into the three-neck flask. The iodine serves as an activator.[12] It etches the passivating magnesium oxide layer on the surface of the turnings, exposing the reactive magnesium metal.[13][14] This is often visually confirmed by the disappearance of the iodine's purple color and the formation of a slightly cloudy solution.

Step 3: Solvent Addition and Initiation Add a small portion of the anhydrous THF to the flask, enough to cover the magnesium turnings. Gentle warming may be necessary to initiate the reaction. The onset of the reaction is indicated by the formation of bubbles on the magnesium surface and a gentle refluxing of the solvent. The reaction is exothermic, so an ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.

Step 4: Addition of Cyclohexyl Chloride Once the reaction has been initiated, slowly add a solution of cyclohexyl chloride in anhydrous THF from the addition funnel. The addition rate should be controlled to maintain a steady reflux. A too-rapid addition can lead to a runaway reaction, while too-slow addition may cause the reaction to cease.

Step 5: Completion of the Reaction After the addition of the cyclohexyl chloride is complete, the reaction mixture is typically heated at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion of the reaction is indicated by the disappearance of most of the magnesium metal.